Prmt4-IN-3

PRMT4 inhibition Epigenetic probes Potency comparison

Choose PRMT4-IN-3 (Compound 56) for its well‑characterized potency (PRMT4 IC50 37 nM) and defined selectivity window (~7‑fold over PRMT6). Unlike pan‑Type I inhibitors (MS023) or dual PRMT4/6 probes (MS049), PRMT4‑IN‑3 provides discriminative power in biochemical panels, validated against 31 methyltransferases. Use as enzymatic assay positive control, reference scaffold for medicinal chemistry, or negative control in cell‑based assays due to unreported cellular activity. Confirm inactivity in your model system.

Molecular Formula C23H29N7O
Molecular Weight 419.5 g/mol
Cat. No. B12373206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt4-IN-3
Molecular FormulaC23H29N7O
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN
InChIInChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m1/s1
InChIKeyRMIWGHBRLVZTBB-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt4-IN-3 Procurement Guide: A Potent and Selective Class I PRMT4 Inhibitor


Prmt4-IN-3 (compound 56) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1), a Class I PRMT enzyme involved in transcriptional regulation and linked to cancer progression [1]. It was developed using a fragment-based drug design approach, demonstrating potent inhibition of PRMT4 with an IC50 of 37 nM and a selectivity profile that includes weaker inhibition of PRMT6 (IC50 = 253 nM) [1]. The compound is part of a series of quinazoline-based inhibitors optimized for Class I PRMT selectivity over a broad panel of human methyltransferases [1].

Why PRMT4 Inhibitors Cannot Be Interchanged: The Critical Role of Selectivity and Cellular Activity


PRMT4 inhibitors exhibit wide variations in potency, selectivity against other PRMT family members, and cellular activity, making them non-interchangeable. For example, the pan-Type I PRMT inhibitor MS023 shows potent activity against PRMT4 (IC50 = 83 nM) but also strongly inhibits PRMT6 (IC50 = 4 nM) and PRMT1 (IC50 = 30 nM), which can confound target identification studies [1]. In contrast, Prmt4-IN-3 provides a balance of PRMT4 potency with measurable but reduced activity against PRMT6, alongside broad selectivity over a panel of 31 other methyltransferases [2]. Furthermore, the dual PRMT4/6 inhibitor MS049 (PRMT4 IC50 = 34 nM) and the highly potent PRMT4 inhibitor TP-064 (IC50 < 10 nM) differ significantly in their cellular target engagement profiles, underscoring the need for careful inhibitor selection based on experimental context [3]. Substituting one inhibitor for another without quantitative benchmarking can lead to misinterpretation of PRMT4-specific biology.

Prmt4-IN-3 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


PRMT4 Inhibitory Potency: Prmt4-IN-3 Compared to Leading Chemical Probes

Prmt4-IN-3 inhibits PRMT4 with an IC50 of 37 nM, as determined in an enzymatic assay using the recombinant catalytic domain [1]. This potency is comparable to SGC2085 (IC50 = 50 nM) but is less potent than the highly optimized chemical probe TP-064 (IC50 < 10 nM) and EZM2302 (IC50 = 6 nM) [2][3]. The data situate Prmt4-IN-3 as a moderately potent, selective tool compound for studies where extreme potency is not required.

PRMT4 inhibition Epigenetic probes Potency comparison

PRMT6 Selectivity Profile: Prmt4-IN-3 vs. TP-064 and MS049

Prmt4-IN-3 exhibits an IC50 of 253 nM against PRMT6, yielding a selectivity index of ~6.8-fold for PRMT4 over PRMT6 . This is markedly different from TP-064, which has a PRMT6 IC50 of 1.3 μM, resulting in >130-fold selectivity [1]. Conversely, the dual inhibitor MS049 shows potent inhibition of both PRMT4 (34 nM) and PRMT6 (43 nM), with a selectivity index of ~1.3 . Prmt4-IN-3 thus provides a distinct intermediate selectivity window.

Selectivity PRMT6 Off-target activity

Broad Methyltransferase Panel Selectivity: Prmt4-IN-3 Demonstrates ~100-Fold Selectivity Over 31 Other Methyltransferases

In a comprehensive selectivity assessment, Prmt4-IN-3 (compound 56) exhibited approximately 100-fold selectivity when tested against a panel of 31 human DNA, RNA, and protein lysine and arginine methyltransferases [1]. This broad panel profiling distinguishes Prmt4-IN-3 from earlier tool compounds that may have been evaluated against a more limited set of off-targets. While TP-064 also showed high selectivity (>100-fold) against other PRMTs and was inactive against 24 protein lysine methyltransferases and DNA methyltransferases up to 10 μM, the panel size and composition differ, making direct quantitative comparison challenging [2].

Panel selectivity Off-target profiling Methyltransferases

Cellular Target Engagement: Prmt4-IN-3 Activity Remains to Be Fully Characterized

Currently, no published data quantify the cellular target engagement or substrate methylation inhibition by Prmt4-IN-3. This contrasts with TP-064, which reduces asymmetric dimethylation of MED12 (IC50 = 43 nM) and BAF155 (IC50 = 340 nM) in cells [1], and with EZM2302, which decreases PABP1 asymmetric methylation (IC50 = 38 nM) and increases demethylated SmB (EC50 = 18 nM) in RPMI-8226 cells . The absence of cellular data for Prmt4-IN-3 represents a key differentiation point: it is primarily an in vitro biochemical tool until further validated in cellular models.

Cellular activity Target engagement In-cell potency

Optimal Use Cases for Prmt4-IN-3 Based on Quantitative Evidence


Biochemical Assay Development and High-Throughput Screening

Given its well-defined IC50 (37 nM) and moderate potency, Prmt4-IN-3 is suitable as a positive control in enzymatic assays and as a reference compound for screening new PRMT4 inhibitors. Its selectivity profile against PRMT6 (253 nM) allows for discrimination between PRMT4 and PRMT6 activity in biochemical panels .

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

Prmt4-IN-3 (compound 56) emerged from a fragment-based drug design campaign, and its structure is publicly available . Medicinal chemists can use it as a starting point or reference scaffold for further optimization, particularly given the reported SAR and selectivity data against 31 methyltransferases [1].

In Vitro Target Validation Experiments Requiring Moderate PRMT4 Selectivity

In settings where complete PRMT6 ablation is undesirable but PRMT4 inhibition is required, Prmt4-IN-3 provides an intermediate selectivity window (PRMT4 IC50 = 37 nM; PRMT6 IC50 = 253 nM) . This profile is useful for studying PRMT4 biology in the presence of partial PRMT6 activity.

Negative Control for Cellular Studies of PRMT4 Inhibitors

Because Prmt4-IN-3 lacks reported cellular activity, it can serve as a negative control in cell-based experiments designed to validate the cellular efficacy of other PRMT4 inhibitors. Researchers should confirm its cellular inactivity in their specific model system before use as a negative control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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